2-Ethyl-5-((2-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 2-ethyl group and a hybrid (2-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl moiety. The 2-fluorophenyl group may influence lipophilicity and metabolic stability, while the thiazolo-triazol system is associated with bioactivity in related compounds, such as kinase inhibition or antimicrobial effects .
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(2-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c1-2-15-22-19-25(23-15)18(26)17(29-19)16(13-5-3-4-6-14(13)21)24-9-7-20(8-10-24)27-11-12-28-20/h3-6,16,26H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZDCEBGKDOQIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC5(CC4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-((2-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including antileishmanial and antitrypanosomal effects, through a review of relevant literature and studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thiazole ring, a triazole moiety, and an azaspiro group. The molecular formula and key identifiers are summarized in the table below:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₅O₂S |
| Molecular Weight | 367.43 g/mol |
| IUPAC Name | This compound |
Antileishmanial Activity
Recent studies have indicated that compounds similar to the target compound exhibit significant antileishmanial activity. For instance, a study synthesized various triazole analogues and screened them against Leishmania major. Among these, several compounds demonstrated notable efficacy in inhibiting parasite growth. The mechanism of action is believed to involve disruption of metabolic pathways critical for the survival of the parasite .
Case Study:
In a comparative study, five compounds were identified with IC50 values ranging from 0.5 to 5 μM against Leishmania major, suggesting that structural modifications can enhance biological activity. The presence of the thiazole and triazole groups appears to be crucial for this activity.
Antitrypanosomal Activity
Similarly, the compound's potential against Trypanosoma brucei has been explored. In vitro assays revealed that certain derivatives exhibited substantial activity against this parasite. The study highlighted that compounds with specific substitutions on the triazole ring showed improved potency compared to their unsubstituted counterparts .
Research Findings:
A notable finding was that compounds with a fluorophenyl group significantly enhanced antitrypanosomal activity, with some derivatives achieving IC50 values below 10 μM. This suggests a promising avenue for further development in antiparasitic therapies.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dual action on metabolic pathways in both Leishmania and Trypanosoma species could be attributed to the inhibition of key enzymes involved in nucleotide synthesis and energy metabolism.
Safety and Toxicology
While preliminary data indicate promising biological activities, safety profiles must also be considered. Toxicological assessments are essential to evaluate the compound's safety for potential therapeutic use. Current data suggest low toxicity in mammalian cell lines at therapeutic concentrations; however, comprehensive studies are warranted to establish a full safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related compounds (from and ) provide context for comparative analysis:
Key Findings:
Fluorine substitution (as in 2-fluorophenyl) is a common strategy to enhance metabolic stability and membrane permeability compared to non-fluorinated analogues .
Physicochemical Properties :
- The spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety in the target compound likely improves aqueous solubility relative to purely aromatic systems (e.g., thiophenyl derivatives in ) .
- Crystallinity data from suggests that fluorophenyl groups promote planar molecular conformations, which may contrast with the target compound’s spirocyclic-induced three-dimensionality .
Synthetic Challenges: The target compound’s synthesis likely requires multi-step functionalization of the spirocyclic system, contrasting with the simpler aryl-ethanone couplings in compounds .
Q & A
Q. What are the key considerations for designing a multi-step synthesis route for this compound?
The synthesis of this thiazolo-triazole derivative involves:
- Ring formation : Sequential assembly of the thiazole and triazole rings under controlled pH and temperature .
- Coupling reactions : Use of spirocyclic and fluorophenyl substituents via nucleophilic substitution or Buchwald-Hartwig amination .
- Purification : Column chromatography or recrystallization in solvents like ethanol/DMF (1:1) to achieve >95% purity . Key challenges include minimizing side reactions (e.g., over-alkylation) and optimizing catalyst loading (e.g., triethylamine or Bleaching Earth Clay) .
Q. How can NMR and mass spectrometry be used to confirm the compound’s structure?
- 1H/13C NMR : Identify substituents via chemical shifts (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; spirocyclic ethers at δ 3.5–4.0 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS [M+H]+ peak matching theoretical mass ±0.5 Da) and fragmentation patterns to validate heterocyclic cores .
Advanced Research Questions
Q. What computational methods are effective in predicting reaction pathways for modifying the spirocyclic moiety?
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and energy barriers for substitutions at the spirocyclic nitrogen .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications . Example: ICReDD’s approach integrates reaction path searches with experimental feedback to optimize conditions (e.g., solvent choice, temperature) .
Q. How can contradictory bioactivity data across analogous compounds be resolved?
- Comparative assays : Test all compounds under identical conditions (e.g., MIC for antimicrobial activity; IC50 for cytotoxicity) .
- Structure-activity relationship (SAR) analysis : Map substituent effects (e.g., fluorophenyl vs. chlorophenyl) using 3D-QSAR models . Example: Triazole derivatives with halogen substitutions showed 3-fold higher anticancer activity than non-halogenated analogs in MCF-7 cells .
Q. What strategies mitigate low yields in the final coupling step of the synthesis?
- Solvent optimization : Replace polar aprotic solvents (DMF) with PEG-400 to enhance reactivity and reduce byproducts .
- Catalyst screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to improve regioselectivity .
- In situ monitoring : Use TLC or HPLC to track reaction progress and adjust time/temperature dynamically .
Methodological Guidance
Q. How should researchers design experiments to optimize reaction conditions?
- Factorial design : Vary temperature (70–100°C), solvent (DMF, PEG-400), and catalyst loading (5–15 wt%) in a structured matrix to identify optimal parameters .
- Response surface methodology (RSM) : Model interactions between variables to maximize yield and purity .
Q. What analytical techniques are critical for assessing stereochemical purity?
- X-ray crystallography : Resolve absolute configuration of the spirocyclic center .
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
